6alpha-Methylprogesterone

Metabolic clearance rate Pharmacokinetics Progestin metabolism

6alpha-Methylprogesterone (6α-MP; CAS 903-71-9), also known as 6α-methylpregn-4-ene-3,20-dione, is a synthetic pregnane steroid belonging to the progestin class. It is the 6α-methylated derivative of progesterone and serves as the non-esterified, non-17α-hydroxylated parent scaffold of the clinically used progestins medroxyprogesterone acetate (MPA) and megestrol acetate.

Molecular Formula C22H32O2
Molecular Weight 328.5 g/mol
CAS No. 903-71-9
Cat. No. B1218739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6alpha-Methylprogesterone
CAS903-71-9
Synonyms6 alpha-methylpregn-4-ene-3,20-dione
6 alpha-methylprogesterone
6-alpha-methyl-progesterone
6-alpha-methylprogesterone
Molecular FormulaC22H32O2
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC(C3(CCC2C4(C1=CC(=O)CC4)C)C)C(=O)C
InChIInChI=1S/C22H32O2/c1-13-11-16-18-6-5-17(14(2)23)21(18,3)10-8-19(16)22(4)9-7-15(24)12-20(13)22/h12-13,16-19H,5-11H2,1-4H3/t13-,16-,17+,18-,19-,21+,22+/m0/s1
InChIKeyGNFABWAPJFOZSF-KTORGGLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6alpha-Methylprogesterone (CAS 903-71-9): Chemical Identity, Pharmacological Class, and Core Structural Features


6alpha-Methylprogesterone (6α-MP; CAS 903-71-9), also known as 6α-methylpregn-4-ene-3,20-dione, is a synthetic pregnane steroid belonging to the progestin class [1]. It is the 6α-methylated derivative of progesterone and serves as the non-esterified, non-17α-hydroxylated parent scaffold of the clinically used progestins medroxyprogesterone acetate (MPA) and megestrol acetate [2]. Unlike its 17α-functionalized descendants, 6α-MP was never marketed as a pharmaceutical product but has been extensively employed as a mechanistic probe in steroid receptor pharmacology and comparative metabolism studies [3]. It is classified as a corticosteroid hormone within the ChEBI ontology, reflecting its glucocorticoid receptor interaction profile [4].

Why Generic Substitution of 6alpha-Methylprogesterone with Closely Related 6α-Methyl Progestins Fails: A Quantitative Evidence Summary


Within the 6α-methylpregnane family, the presence, absence, and chemical nature of the C-17α substituent fundamentally alter pharmacokinetic clearance rate, hepatic metabolic stability, and multi-receptor binding profiles in ways that cannot be compensated by simple dose adjustment [1]. 6α-MP, lacking the 17α-acetoxy group present in MPA and megestrol acetate, exhibits a metabolic clearance rate in women (4047 ± 298 L/day) that is substantially higher than both progesterone and MPA, while simultaneously demonstrating primary glucocorticoid receptor binding (Kd = 1.2 × 10⁻⁸ M) that is absent in progesterone and diminished in 17α-acetoxylated analogs [2][3]. These quantitative divergences mean that 6α-MP cannot serve as a pharmacokinetic or pharmacodynamic surrogate for MPA or megestrol acetate in experimental systems, nor can those clinical progestins substitute for 6α-MP in mechanistic studies requiring the isolated pharmacological effects of the 6α-methyl substituent without confounding 17α-substituent interactions.

6alpha-Methylprogesterone (CAS 903-71-9) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Scientific Procurement


Metabolic Clearance Rate in Women: 6α-MP vs. Progesterone vs. Medroxyprogesterone Acetate (MPA)

In a direct comparative study in women (n=6), the plasma metabolic clearance rate of 6α-MP (MCR₆MP) was determined to be 4047 ± 298 L/day (59 ± 15 L/day/kg) using the single injection technique [1]. This value was higher than the MCR of both progesterone and medroxyprogesterone acetate (MPA; 6α-methyl-17α-acetoxyprogesterone) measured in the same laboratory [1]. The study authors explicitly concluded that 'the 6α-substitution of progesterone leads to an increased rate of steroid metabolism in women' [1]. 6α-MP's lower affinity for corticosteroid-binding globulin (CBG) relative to progesterone was noted, but did not fully account for the elevated clearance, suggesting enhanced hepatic extraction or metabolic enzyme accessibility as a consequence of the 6α-methyl modification alone, without the 17α-acetoxy group [1].

Metabolic clearance rate Pharmacokinetics Progestin metabolism

Primary Glucocorticoid Receptor Binding Affinity in Mouse Kidney: A Unique Multi-Receptor Profile Differentiation

In mouse kidney cytosol, 6α-MP bound with high affinity (Kd = 1.2 × 10⁻⁸ M) to a binder present at 7–8 times greater concentration than the androgen receptor (AR), and this binder was identified pharmacologically as a glucocorticoid receptor (GR) [1]. Critically, this GR binding was observed in kidney cytosol from Tfm/Y mice — which lack functional androgen receptors — confirming that the primary high-affinity binding target of 6α-MP in kidney is not the AR but the GR [1]. In contrast, medroxyprogesterone acetate (MPA), which bears the additional 17α-acetoxy group, shows predominant AR-mediated androgenic activity and does not exhibit the same degree of primary GR engagement [2]. Progesterone itself lacks this GR-binding profile entirely. This demonstrates that the 6α-methyl substituent, in the absence of the 17α-acetoxy group, confers preferential GR over AR binding in certain tissues.

Glucocorticoid receptor Receptor binding affinity Steroid receptor pharmacology

Progestogenic Potency Relative to Progesterone: Quantitative Benchmark for Receptor Transactivation Studies

6α-MP has been reported to possess 150% of the progestogenic potency of progesterone in standard bioassays [1]. This 1.5-fold potency enhancement is attributed solely to the 6α-methyl substituent, as 6α-MP lacks any additional substituent at the 17α-position. For comparison, medroxyprogesterone (MP; the non-acetoxylated 17α-hydroxy analog) is reported to be over two orders of magnitude less potent as a progestogen than MPA, indicating that 17α-hydroxylation without acetylation actually diminishes progestogenic activity [2]. Megestrol acetate, with its Δ⁶ double bond and 17α-acetoxy group, shows further enhanced potency through combined metabolic stabilization and receptor affinity optimization [3]. This positions 6α-MP as the 'minimal modification' probe: the 6α-methyl group alone provides a measurable but modest progestogenic potency gain over progesterone, without the confounding potency amplification introduced by 17α-acetoxylation.

Progestogenic potency Structure-activity relationship Progesterone receptor agonism

Differential In Vitro Hepatic Metabolism: 6α-Methyl Substituent Effect Isolated from 17α-Acetoxy Group

Cooke and Vallance (1965) systematically compared the in vitro metabolism of progesterone, 6α-methylprogesterone, 17α-acetoxyprogesterone, 17α-acetoxy-6α-methylprogesterone (MPA), and megestrol acetate using female rat and rabbit liver microsome-supernatant preparations [1]. The introduction of the 6α-methyl group alone into progesterone markedly decreased metabolism by rat liver preparations but not by rabbit liver preparations [1]. In contrast, the 17α-acetoxy group alone decreased metabolism in rabbit preparations but not in rat [1]. Critically, when both the 6α-methyl and 17α-acetoxy groups were present (as in MPA), metabolism was markedly decreased in both species [1]. The Δ⁶-bond in megestrol acetate conferred additional resistance to metabolism by rabbit liver preparations beyond that provided by the 6α-methyl group alone [1]. This species-specific, substituent-specific metabolic stability pattern demonstrates that 6α-MP provides a defined, intermediate metabolic stability phenotype — more stable than progesterone in rat liver, but less stable than the dual-substituted MPA in both species.

Hepatic metabolism Microsomal stability Progestin SAR

A-Ring Conformational Analysis: Crystallographic Evidence for Substituent Cooperativity in Receptor Binding

Duax et al. (1979) determined the molecular conformation of 17-hydroxy-6α-methylprogesterone crystallographically and compared it with 17-hydroxyprogesterone, 17-acetoxyprogesterone, and 17-acetoxy-6α-methylprogesterone (MPA) [1]. The analysis demonstrated that 'the 6α-methyl substituent is not sufficient by itself to induce inversion of the A-ring' [1]. The inverted A-ring conformation observed in MPA, which had been proposed to be responsible for its high-affinity binding to the progesterone receptor, 'appears to be induced by the combined long range influence of 17α-acetoxy substituent and the direct interaction of the 6α-methyl group with the flexible A-ring' [1]. This means that 6α-MP, which lacks the 17α-acetoxy group, retains a progesterone-like A-ring conformation — a finding with direct implications for interpreting receptor binding differences between 6α-MP and MPA at the structural level.

X-ray crystallography A-ring conformation Steroid receptor binding mechanism

Dose-Dependent Androgenic and Anti-Androgenic Activity in Mouse Model: U-Shaped Dose-Response Differentiated from MPA

Brown et al. (1981) demonstrated that 6α-MP administration increased prostate-seminal vesicle weights in C57BL/6J mice but was much less potent than testosterone (T) [1]. A biphasic, dose-dependent modulation of T action was observed: low doses of 6α-MP (0.05–0.10 mg/day) potentiated the effect of T (0.1 mg/day) on prostate-seminal vesicle weight, whereas high doses (1–3 mg/day) inhibited T's effect [1]. This synandrogenic (low-dose) to anti-androgenic (high-dose) pharmacological switch is a distinctive feature of 6α-MP that contrasts with MPA, which is reported to have predominantly androgenic and synandrogenic activities without this dose-dependent reversal [2]. The relative androgen receptor binding affinities for mouse kidney AR were ranked: T ≫ 6MP > cyproterone acetate (CPA) > MPA = progesterone, confirming that 6α-MP binds to AR with intermediate affinity — higher than MPA but lower than testosterone [2].

Androgenic activity Synandrogenic effect Prostate-seminal vesicle weight assay

Evidence-Based Research Application Scenarios: When to Procure 6alpha-Methylprogesterone (CAS 903-71-9) for Maximum Experimental Value


Pharmacokinetic Probe Studies Requiring Rapid Systemic Clearance of a Progestin

The documented plasma metabolic clearance rate of 4047 ± 298 L/day in women — substantially exceeding the clearance of both progesterone and MPA — makes 6α-MP the preferred progestin probe for crossover pharmacokinetic studies or experimental designs where rapid elimination and minimal systemic accumulation are critical design parameters [1]. This property is particularly relevant for acute dosing paradigms in metabolic research where prolonged progestin exposure would confound endocrine endpoints.

Glucocorticoid Receptor (GR) Pharmacology Studies Using a Progestin Scaffold

The finding that 6α-MP binds with high affinity (Kd = 1.2 × 10⁻⁸ M) to a GR-like binder present at 7–8× the concentration of the androgen receptor in mouse kidney — confirmed by binding in AR-deficient Tfm/Y mice — positions 6α-MP as a structurally defined chemical probe for investigating GR-mediated progestin effects in renal and hepatic tissues [2]. MPA, with its AR-dominant pharmacology, cannot substitute for this application.

In Vitro Hepatic Metabolism Studies: Species-Specific Substituent Effect Dissection

The differential species-specific metabolic stability of 6α-MP — metabolically protected in rat liver but not in rabbit liver — provides a unique tool for experimental designs that require isolation of the 6α-methyl substituent's metabolic effects from the 17α-acetoxy group's effects [3]. Researchers comparing rat vs. rabbit metabolic pathways of progestins can use 6α-MP as the '6α-methyl-only' reference compound in a panel that also includes progesterone (no substituents) and MPA (dual substituents).

Structure-Activity Relationship (SAR) Reference Standard for 6α-Methyl Progestin Series

With its precisely defined progestogenic potency (150% of progesterone), non-inverted A-ring conformation (as confirmed crystallographically), intermediate AR binding affinity, and absence of 17α-substituent confounding, 6α-MP serves as the essential baseline reference compound for SAR studies involving the 6α-methylpregnane scaffold [4][5]. Procurement of 6α-MP alongside MPA, megestrol acetate, and progesterone enables systematic deconvolution of substituent contributions to receptor binding, metabolic stability, and in vivo pharmacology.

Quote Request

Request a Quote for 6alpha-Methylprogesterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.